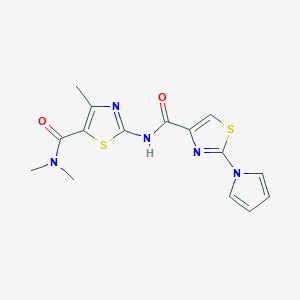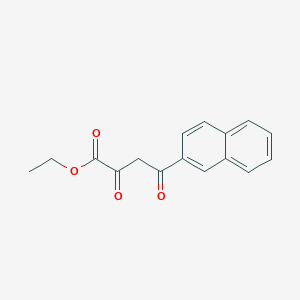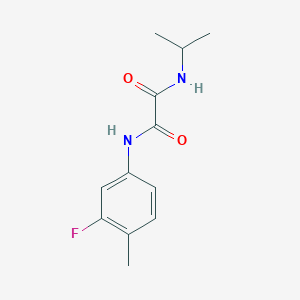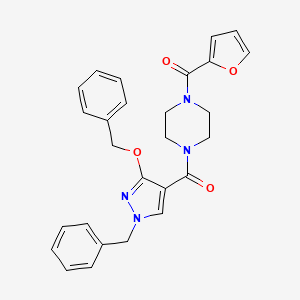
5,5-Dimethylpyrrolidine-3-thiol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylpyrrolidine-3-thiol;hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with two methyl groups at the 5-position and a thiol group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylpyrrolidine-3-thiol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through the reaction of 2,2-dimethyl-1,3-propanediamine with a thiol-containing reagent under acidic conditions.
Introduction of the Thiol Group: The thiol group is introduced at the 3-position of the pyrrolidine ring through a substitution reaction. This can be done by reacting the intermediate with a thiolating agent such as thiourea or hydrogen sulfide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethylpyrrolidine-3-thiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Amines: Formed through reduction of the compound.
Substituted Pyrrolidines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylpyrrolidine-3-thiol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and in the modulation of biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylpyrrolidine-3-thiol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound can act as a reducing agent, influencing redox-sensitive pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylpyrrolidine-3-thiol;hydrochloride: Lacks one methyl group compared to 5,5-Dimethylpyrrolidine-3-thiol;hydrochloride.
3-Thiopyrrolidine;hydrochloride: Lacks the methyl groups at the 5-position.
5,5-Dimethylpyrrolidine-2-thiol;hydrochloride: The thiol group is at the 2-position instead of the 3-position.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 5-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
5,5-dimethylpyrrolidine-3-thiol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-6(2)3-5(8)4-7-6;/h5,7-8H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJMYQQOIBRLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)S)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride](/img/structure/B2779988.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2779989.png)
![7-chloro-4-(3,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2779990.png)

![5-methyl-1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2779993.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2779994.png)




![1-(3-methoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2780003.png)
![N-(2-methylpropyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2780006.png)
![8-(4-fluorophenyl)-4-oxo-N-pentyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)
